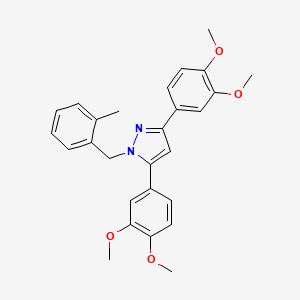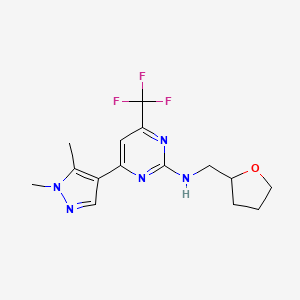
3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of two 3,4-dimethoxyphenyl groups and a 2-methylbenzyl group attached to the pyrazole ring
Preparation Methods
The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate to yield the desired pyrazole compound. The reaction conditions often involve refluxing in an organic solvent like ethanol or acetonitrile.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have indicated its ability to inhibit the growth of certain cancer cell lines and pathogenic microorganisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. Additionally, its antimicrobial properties may result from disrupting the cell membrane or interfering with essential metabolic processes in microorganisms.
Comparison with Similar Compounds
3,5-bis(3,4-dimethoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole can be compared with other similar compounds, such as:
3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazole: Lacks the 2-methylbenzyl group, which may affect its chemical reactivity and biological activity.
1-(2-methylbenzyl)-3,5-diphenyl-1H-pyrazole: Contains phenyl groups instead of 3,4-dimethoxyphenyl groups, potentially altering its properties.
3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole: Has methyl groups instead of 3,4-dimethoxyphenyl groups, which may influence its behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H28N2O4 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole |
InChI |
InChI=1S/C27H28N2O4/c1-18-8-6-7-9-21(18)17-29-23(20-11-13-25(31-3)27(15-20)33-5)16-22(28-29)19-10-12-24(30-2)26(14-19)32-4/h6-16H,17H2,1-5H3 |
InChI Key |
LJCNOMJFMBFBQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(prop-2-en-1-yl)propanamide](/img/structure/B10924213.png)
![3-[4-(difluoromethyl)-6-oxo-2-(propan-2-yl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(2,6-dimethylphenyl)propanamide](/img/structure/B10924217.png)
![1-benzyl-N-(4-methoxy-2-methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924223.png)
![N-(2,3-dimethylphenyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10924231.png)
![3-[3-(Trimethyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10924240.png)
![4-chloro-1-[(2,4-dichlorophenyl)methyl]-3,5-bis(1-methylpyrazol-4-yl)pyrazole](/img/structure/B10924262.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}-4-fluorobenzenesulfonamide](/img/structure/B10924264.png)
![N'~2~-[(Z)-1-(1-Adamantyl)ethylidene]-3-chloro-6-methyl-1-benzothiophene-2-carbohydrazide](/img/structure/B10924268.png)
![N'-[(E)-(5-bromothiophen-2-yl)methylidene]nonanehydrazide](/img/structure/B10924271.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl}acetamide](/img/structure/B10924279.png)

![3-(naphthalen-2-ylsulfonyl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]propanamide](/img/structure/B10924308.png)
![1-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]pyrrolidine-2,5-dione](/img/structure/B10924310.png)
![1,3-dimethyl-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10924311.png)
